Diketone-PEG4-Biotin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

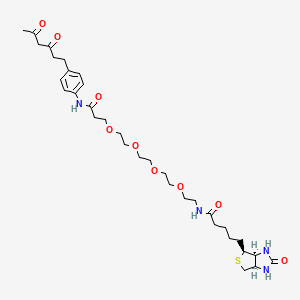

Diketone-PEG4-Biotin: is a chemical compound that serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are molecules designed to selectively degrade target proteins within cells by leveraging the ubiquitin-proteasome system. This compound combines a diketone group, polyethylene glycol (PEG) with four repeating units (PEG4), and a biotin moiety, making it a versatile tool in chemical and biological research.

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The compound is typically synthesized through a multi-step chemical reaction involving the conjugation of a diketone group with PEG4 and biotin. The reaction conditions include the use of coupling reagents and solvents to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis platforms and large-scale reactors to produce the compound in bulk.

Types of Reactions:

Reduction: Reduction reactions can be performed to convert the diketone group into a more reduced form.

Substitution Reactions: The biotin moiety can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Oxidized forms of the diketone group.

Reduction Products: Reduced forms of the diketone group.

Substitution Products: Modified biotin derivatives or other functional groups replacing biotin.

Aplicaciones Científicas De Investigación

Synthesis of PROTACs

Overview:

PROTACs are innovative therapeutic agents that utilize the ubiquitin-proteasome system to selectively degrade target proteins. Diketone-PEG4-Biotin serves as a crucial linker in the synthesis of these compounds.

Mechanism:

A PROTAC typically comprises two ligands linked by a spacer: one ligand binds to an E3 ubiquitin ligase, while the other targets the protein for degradation. The diketone moiety allows for covalent attachment to lysine residues, facilitating the formation of stable PROTACs.

Case Study:

In a study by An et al. (2018), this compound was employed to create a series of PROTACs targeting various oncogenic proteins. These compounds demonstrated enhanced efficacy in degrading their targets compared to traditional small molecules, showcasing the potential of this compound in developing targeted cancer therapies .

Biotinylation Applications

Overview:

Biotinylation is a process where biotin is covalently attached to proteins or other biomolecules, enabling their detection and purification through streptavidin or avidin interactions.

Applications:

- Antibody Labeling: this compound can be used to label antibodies for immunological assays, enhancing their stability and reducing aggregation.

- Cell Surface Protein Labeling: The compound selectively labels primary amine-containing proteins on the cell surface without permeating the cell membrane, making it ideal for studying membrane proteins .

Data Table: Biotinylation Efficiency

| Application | Description | Reaction Conditions | Expected Yield |

|---|---|---|---|

| Antibody Labeling | Conjugation of antibodies with this compound | 2 mg antibody + 1 mg this compound; 30 min at room temperature | ~3-5 biotin molecules per antibody |

| Cell Surface Protein Labeling | Labeling exposed amines on live cells | 25 x 10^6 cells/mL in PBS; 2 mM this compound; 30 min at room temperature | High specificity for surface proteins |

Advantages of Using this compound

- Enhanced Solubility: The PEG component improves solubility in aqueous solutions, which is beneficial for biological applications.

- Reduced Aggregation: Biotinylated molecules exhibit less aggregation compared to those labeled with non-PEGylated reagents .

- Versatile Applications: Suitable for various biochemical techniques including Western blotting, ELISA, and mass spectrometry.

Mecanismo De Acción

Mechanism: Diketone-PEG4-Biotin functions as a linker in PROTACs, connecting an E3 ubiquitin ligase ligand to a target protein ligand. This facilitates the recruitment of the target protein to the ubiquitin-proteasome system, leading to its selective degradation. Molecular Targets and Pathways: The primary molecular target is the E3 ubiquitin ligase, which is responsible for tagging proteins with ubiquitin for degradation. The pathway involved is the ubiquitin-proteasome pathway, a key mechanism for protein turnover in cells.

Comparación Con Compuestos Similares

PEG-Based Linkers: Other PEG-based linkers used in PROTAC synthesis, such as PEG2-Biotin and PEG3-Biotin.

Biotinylated Compounds: Other biotinylated compounds used in biochemical assays and affinity chromatography.

Uniqueness: Diketone-PEG4-Biotin is unique in its combination of a diketone group with PEG4 and biotin, providing specific advantages in terms of solubility, stability, and reactivity compared to other linkers.

Actividad Biológica

Diketone-PEG4-Biotin is a specialized compound that combines the properties of a diketone linker with a biotin moiety, facilitating its use in various biological applications, particularly in drug delivery and molecular targeting. This article explores the biological activity of this compound, detailing its mechanisms, applications, relevant case studies, and research findings.

Structure and Properties

This compound consists of a polyethylene glycol (PEG) chain linked to a diketone functional group and a biotin molecule. The structural characteristics include:

- Molecular Weight : 678.84 g/mol

- Molecular Formula : C33H50N4O9S

- Purity : ≥95%

- CAS No. : 2353409-85-3

The presence of the diketone group allows for covalent bonding with lysine residues in proteins, enhancing the specificity and stability of biotinylation reactions .

This compound functions primarily through its ability to form stable covalent bonds with biomolecules. This property is particularly useful in:

- Targeted Drug Delivery : The biotin component facilitates high-affinity interactions with streptavidin or avidin, enabling targeted delivery of therapeutic agents to specific cells or tissues.

- Bioconjugation : The diketone moiety reacts with amines, allowing for the conjugation of drugs or other molecules to proteins, enhancing their pharmacokinetic properties and reducing toxicity .

Case Studies and Research Findings

- Antineoplastic Applications :

- Protein Labeling :

- Bioorthogonal Chemistry :

Comparative Analysis

| Feature | This compound | Traditional Biotin Linkers |

|---|---|---|

| Covalent Bonding | Yes (specific to lysine residues) | Yes (varies by linker type) |

| Solubility | High (due to PEG component) | Varies (often lower than PEG linkers) |

| Targeting Efficiency | High (strong affinity for streptavidin) | Moderate to High (depends on structure) |

| Toxicity Profile | Low | Varies (some may exhibit higher toxicity) |

Propiedades

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[4-(3,5-dioxohexyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H50N4O9S/c1-24(38)22-27(39)11-8-25-6-9-26(10-7-25)35-31(41)12-14-43-16-18-45-20-21-46-19-17-44-15-13-34-30(40)5-3-2-4-29-32-28(23-47-29)36-33(42)37-32/h6-7,9-10,28-29,32H,2-5,8,11-23H2,1H3,(H,34,40)(H,35,41)(H2,36,37,42)/t28-,29-,32-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUCDLZQRUQWCG-OLWNVYNHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H50N4O9S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.